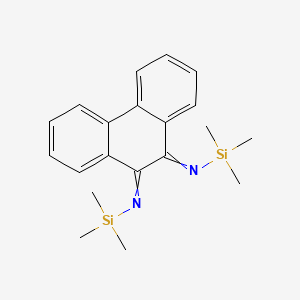

N~9~,N~10~-Bis(trimethylsilyl)phenanthrene-9,10-diimine

Cat. No. B8456754

M. Wt: 350.6 g/mol

InChI Key: CDYNFTFURAFMCL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05112974

Procedure details

Ligand Synthesis. 9,10-Phenanthrenequinone bis((trimethylsilyl)-imine) (silylphi) was synthesized from 9,10-phenanthrenequinone (Aldrich) and sodium bis(trimethylsilyl)amide (Fluka) as described by Tuchtenhagan and Ruhlmann. (11) Important modifications to this synthesis include a reaction temperature of no greater than 65° C. and a final phenanthrenequinone concentration of 0.08 M. Under these conditions, orange crystalline silylphi was obtained in 37% yield and stored under nitrogen. The phenanthrenequinone diimine ligand (phi) was generated and chelated in situ by combining the silylated imine ligand with an ethanolic solution of metal chloride by using a modificaiton of Schlosser's method. (12)

[Compound]

Name

( 11 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

phenanthrenequinone diimine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

silylated imine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 12 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Yield

37%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:14]2[C:13](=O)[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[Si]([N-:21][Si:22]([CH3:25])([CH3:24])[CH3:23])(C)C.[Na+].C1(=O)C2C=CC3C(=CC=CC=3)C=2C=CC1=O.C1(=N)C2C=CC3C(=CC=CC=3)C=2C=CC1=N.[Cl-]>>[CH3:23][Si:22]([N:21]=[C:13]1[C:12](=[N:21][Si:22]([CH3:23])([CH3:24])[CH3:25])[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:14]1=[CH:1][CH:2]=[CH:3][CH:4]=2)([CH3:25])[CH3:24] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C(C12)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

|

Step Two

[Compound]

|

Name

|

( 11 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C=CC=2C3=CC=CC=C3C=CC12)=O)=O

|

Step Four

|

Name

|

phenanthrenequinone diimine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(C=CC=2C3=CC=CC=C3C=CC12)=N)=N

|

Step Five

[Compound]

|

Name

|

silylated imine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-]

|

Step Seven

[Compound]

|

Name

|

( 12 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ligand Synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction temperature of no greater than 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under these conditions, orange crystalline silylphi was obtained in 37% yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](C)(C)N=C1C2=CC=CC=C2C=2C=CC=CC2C1=N[Si](C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 37% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |